Flufenamate

Description

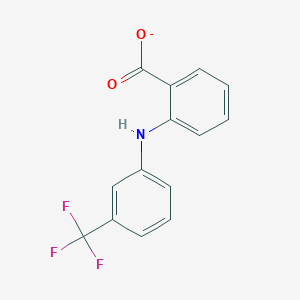

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZBJOKDYZAD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flufenamic Acid's Modulation of Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenamic acid (FFA), a non-steroidal anti-inflammatory drug (NSAID), has garnered significant interest beyond its anti-inflammatory properties for its potent and diverse modulatory effects on a wide array of ion channels.[1][2] This pleiotropic activity makes it a valuable pharmacological tool for investigating ion channel function and a compound of interest in drug development for channelopathies and other diseases involving aberrant ion channel activity. This technical guide provides an in-depth overview of the mechanism of action of flufenamic acid on various ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Quantitative Data on Flufenamic Acid's Effects on Ion Channels

The modulatory effects of flufenamic acid on ion channels are concentration-dependent and can manifest as either inhibition or activation. The following tables summarize the quantitative data on FFA's interaction with various ion channel families.

Table 1: Effect of Flufenamic Acid on Transient Receptor Potential (TRP) Channels

| Channel | Effect | IC50 / EC50 (µM) | Experimental System |

| TRPC3 | Inhibition | 100 | HEK293 Cells |

| TRPC6 | Activation | 100 | HEK293 Cells |

| TRPC7 | Inhibition | 100 | HEK293 Cells |

| TRPM2 | Inhibition | 155 | HEK293 Cells |

| TRPM3 | Inhibition | 33 | HEK293 Cells |

| TRPM4 | Inhibition | 2.8 - 6 | HEK293 Cells |

| TRPM5 | Inhibition | 24.5 | HEK293 Cells |

| TRPA1 | Activation | 57 | HEK293 Cells |

| TRPV1 | Inhibition | 100 | Xenopus Oocytes |

| TRPV3 | Inhibition | 100 | Xenopus Oocytes |

| TRPV4 | Inhibition | 40.7 | HEK293 Cells |

Table 2: Effect of Flufenamic Acid on Chloride (Cl⁻) Channels

| Channel/Current | Effect | IC50 (µM) | Experimental System |

| ANO1 (TMEM16A) / CaCC | Inhibition | 28 - 35.4 | Xenopus Oocytes |

| CFTR | Inhibition | >200 (20-30% inhibition at 200 µM) | Xenopus Oocytes |

| GABAA Receptor | Inhibition | 2 - 16 | HEK293 Cells, Xenopus Oocytes |

Table 3: Effect of Flufenamic Acid on Potassium (K⁺) Channels

| Channel | Effect | IC50 / EC50 (µM) | Experimental System |

| KCa1.1 (BK) | Activation | >300 | Xenopus Oocytes |

| KCa4.2 (SLACK) | Activation | 1100 | Xenopus Oocytes |

| TREK-1 (K2P2.1) | Activation | ~100 | tsA201 Cells |

Table 4: Effect of Flufenamic Acid on Voltage-Gated Sodium (Nav) Channels

| Channel | Effect | IC50 (µM) | Experimental System |

| Nav1.7 | Inhibition | Not specified, but inhibits peak currents | CHO Cells |

| Nav1.8 | Inhibition | Not specified, but inhibits peak currents | CHO Cells |

| TTX-sensitive Nav Channels | Inhibition | 189 | Hippocampal Pyramidal Neurons |

Key Mechanisms of Action

Transient Receptor Potential (TRP) Channels

Flufenamic acid exhibits a broad spectrum of activity on the TRP channel family, acting as both an inhibitor and an activator depending on the subtype. Notably, it is a potent inhibitor of TRPM4, a calcium-activated non-selective cation channel, with IC50 values in the low micromolar range.[3][4][5] This inhibition of TRPM4 is thought to underlie some of FFA's neuroprotective effects by reducing calcium influx and subsequent cellular damage.[3][6] For instance, in spinal cord injury models, FFA-mediated inhibition of TRPM4 reduces secondary hemorrhage and blood-spinal cord barrier disruption.[7] Conversely, FFA activates TRPA1, a channel involved in nociception.

Chloride (Cl⁻) Channels

Flufenamic acid is a well-established blocker of several types of chloride channels.[6] It is a potent inhibitor of Anoctamin 1 (ANO1 or TMEM16A), a calcium-activated chloride channel (CaCC), with an IC50 in the range of 28-35.4 µM.[8][9] The mechanism is believed to involve direct channel block.[8] While it also inhibits the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), it does so with much lower potency.

Potassium (K⁺) Channels

Flufenamic acid can activate certain potassium channels, which generally leads to membrane hyperpolarization and a decrease in cellular excitability. It has been shown to activate large-conductance calcium-activated potassium (BKCa) channels, albeit at high concentrations.[10] It also potentiates the activity of TREK-1 (a two-pore domain potassium channel), which may contribute to its analgesic effects.[11]

Voltage-Gated Sodium (Nav) Channels

Flufenamic acid inhibits voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. Studies on hippocampal pyramidal neurons have shown that FFA inhibits TTX-sensitive sodium currents with an IC50 of 189 µM.[12][13] The mechanism involves a modification of channel gating, specifically by slowing the inactivation process and shifting the voltage dependence of inactivation to more hyperpolarized potentials.[12][13] This action reduces neuronal excitability and repetitive firing.

Experimental Protocols

The following are generalized protocols for key techniques used to study the effects of flufenamic acid on ion channels.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record the ionic currents flowing through the entire cell membrane.

1. Cell Preparation:

-

Culture cells expressing the ion channel of interest on glass coverslips.

-

A few days before recording, plate the cells to achieve an appropriate density.

2. Solutions and Reagents:

-

External (Bath) Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. The solution should be continuously bubbled with 95% O₂/5% CO₂.[14][15]

-

Internal (Pipette) Solution: A common composition includes (in mM): 140 K-gluconate, 4 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. The pH is adjusted to ~7.3 with KOH.[8]

-

Flufenamic Acid Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO) and dilute to the final desired concentration in the external solution immediately before use.

3. Recording Procedure:

-

Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a resistance of 3-7 MΩ when filled with the internal solution.[8]

-

Approach a target cell with the pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[16][17]

-

Clamp the cell at a desired holding potential (e.g., -70 mV) and apply voltage protocols to elicit channel activity.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing flufenamic acid and record the changes in ionic currents.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying ion channels heterologously expressed at high levels.

1. Oocyte Preparation and Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the ion channel of interest using a microinjector.[2]

-

Incubate the injected oocytes for 2-5 days to allow for channel expression.

2. Solutions:

-

Recording Solution (ND96): Contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, and 5 HEPES, with the pH adjusted to 7.5.

-

Electrodes: Fill glass microelectrodes with 3 M KCl.

3. Recording Procedure:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[18]

-

Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV).

-

Apply voltage steps or ramps to activate the expressed channels and record the resulting currents.

-

To test the effect of flufenamic acid, perfuse the oocyte with the recording solution containing the desired concentration of the drug and measure the change in current.

Signaling Pathways and Logical Relationships

TRPM4 in Neuroinflammation and Vascular Permeability

Flufenamic acid's inhibition of TRPM4 has been implicated in reducing neuroinflammation and protecting the blood-brain/spinal cord barrier. Upregulation of TRPM4 in endothelial cells following injury can lead to increased Na⁺ influx, cell swelling, and disruption of tight junctions, contributing to edema and inflammatory cell infiltration. By blocking TRPM4, flufenamic acid can mitigate these downstream effects.

Caption: FFA inhibits TRPM4, mitigating neuroinflammation and vascular barrier disruption.

Airway Smooth Muscle Relaxation via TAS2R14 and BKCa Channels

Recent studies suggest that flufenamic acid can induce relaxation of airway smooth muscle cells, a potentially beneficial effect in asthma. This action may be mediated through the activation of bitter taste receptors (TAS2Rs), specifically TAS2R14. Activation of TAS2R14 leads to an increase in intracellular calcium, which in turn activates large-conductance calcium-activated potassium (BKCa) channels. The opening of BKCa channels causes potassium efflux, leading to membrane hyperpolarization and smooth muscle relaxation.

Caption: FFA activates a TAS2R14-BKCa pathway leading to smooth muscle relaxation.

Experimental Workflow for Determining IC50

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an ion channel blocker like flufenamic acid. The workflow involves a dose-response analysis using electrophysiological data.

Caption: Workflow for determining the IC50 of flufenamic acid on an ion channel.

Conclusion

Flufenamic acid's ability to modulate a diverse range of ion channels underscores its utility as a pharmacological probe and its potential as a lead compound for the development of novel therapeutics. Its effects are complex, often subtype-specific, and can be either inhibitory or activatory. A thorough understanding of its mechanism of action on different ion channels, supported by quantitative data and robust experimental protocols, is essential for its effective application in research and drug discovery. The information presented in this guide serves as a comprehensive resource for scientists and researchers working in these fields.

References

- 1. Demystifying Bitter Taste Receptor Relaxation of Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Phenanthrol and Flufenamic Acid Inhibit Calcium Oscillations in HL-1 Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-Phenanthrol and flufenamic acid inhibit calcium oscillations in HL-1 mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flufenamic acid inhibits secondary hemorrhage and BSCB disruption after spinal cord injury [thno.org]

- 8. axolbio.com [axolbio.com]

- 9. journal.r-project.org [journal.r-project.org]

- 10. The Sur1-Trpm4 channel regulates NOS2 transcription in TLR4-activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 12. The TRPM4 channel inhibitor 9-phenanthrol alleviates cerebral edema after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Patch Clamp Protocol [labome.com]

- 16. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. personal.utdallas.edu [personal.utdallas.edu]

- 18. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

Flufenamate's Inhibition of Cyclooxygenase (COX): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of the flufenamic acid-COX inhibition pathway, detailing the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction: The Role of Cyclooxygenase in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are potent lipid mediators of inflammation, pain, and fever.[1] This conversion is catalyzed by the cyclooxygenase (COX) enzymes.[2]

Two primary isoforms of COX have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal protection, renal blood flow, and platelet aggregation.[2]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines, mitogens, and endotoxins. Its upregulation leads to the elevated production of prostaglandins at sites of inflammation.[2]

The inhibition of COX enzymes, particularly COX-2, is a major therapeutic strategy for the management of pain and inflammation.[2]

Flufenamic Acid: A Non-Selective COX Inhibitor

Flufenamic acid is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 isoforms.[3] Its primary mechanism of action is to block the cyclooxygenase activity of these enzymes, thereby preventing the synthesis of prostaglandins from arachidonic acid.[2] This reduction in prostaglandin (B15479496) levels alleviates the symptoms of inflammation, pain, and fever.[2]

Mechanism of Inhibition

Structural and biophysical studies have revealed that flufenamic acid binds within the cyclooxygenase channel of the COX enzyme.[2] It adopts an inverted orientation, with its carboxylate group interacting with key amino acid residues, Tyr-385 and Ser-530, at the apex of the active site. This binding is rapid and reversible.[2] Flufenamic acid is considered a competitive inhibitor, vying with the natural substrate, arachidonic acid, for binding to the enzyme's active site.[2]

Beyond its direct competitive inhibition, flufenamic acid has also been shown to act as a reducing co-substrate for the peroxidase reaction of COX enzymes and can quench tyrosyl radicals and reduce higher oxidation states of the heme moiety within the enzyme.[2]

Quantitative Inhibition Data

The inhibitory potency of flufenamic acid against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

| Inhibitor | Enzyme | IC50 (µM) | Reference |

| Flufenamic Acid | Human COX-1 | 3 | |

| Flufenamic Acid | Human COX-2 | 9.3 |

Signaling Pathway of Prostaglandin Synthesis and Flufenamate Inhibition

The synthesis of prostaglandins is a multi-step enzymatic cascade. Flufenamic acid intervenes at the initial and critical step of this pathway.

Experimental Protocols for Characterizing COX Inhibition

A variety of in vitro and cell-based assays are employed to characterize the inhibitory activity of compounds like flufenamic acid against COX enzymes.

In Vitro COX Enzymatic Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate. Inhibition of COX activity results in a decreased rate of fluorescence generation.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Dilute purified ovine COX-1 or human recombinant COX-2 enzyme in cold Assay Buffer.

-

Prepare serial dilutions of flufenamic acid in a suitable solvent (e.g., DMSO) and then further dilute in Assay Buffer.

-

Prepare the arachidonic acid substrate solution.

-

Prepare the fluorometric probe solution (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

-

-

Assay Procedure:

-

To a 96-well microplate, add Assay Buffer, Heme, fluorometric probe, and the diluted COX enzyme.

-

Add the flufenamic acid dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each flufenamic acid concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the flufenamic acid concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cell-Based COX Inhibition Assay (PGE2 Measurement)

This assay measures the ability of flufenamic acid to inhibit the production of Prostaglandin E2 (PGE2) in a cellular context, typically using macrophages stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable macrophage cell line (e.g., RAW 264.7) into a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of flufenamic acid for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production.

-

Incubate the cells for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatant for PGE2 analysis.

-

-

PGE2 Measurement by ELISA:

-

Use a commercially available PGE2 ELISA kit.

-

Prepare a standard curve using the provided PGE2 standards.

-

Add the collected cell culture supernatants and standards to the wells of the ELISA plate.

-

Follow the kit manufacturer's instructions for the addition of PGE2 conjugate, primary antibody, washing steps, substrate addition, and stopping the reaction.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.

-

Determine the concentration of PGE2 in each sample from the standard curve.

-

Calculate the percent inhibition of PGE2 production for each flufenamic acid concentration compared to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the flufenamic acid concentration.

-

Tryptophan Fluorescence Quenching for Binding Analysis

This biophysical technique can be used to study the binding of flufenamic acid to COX enzymes. The intrinsic fluorescence of tryptophan residues within the protein can be quenched upon ligand binding, and the magnitude of this quenching can be used to determine binding affinity.

Experimental Workflow:

Detailed Methodology:

-

Preparation:

-

Prepare a solution of purified apo-COX enzyme (heme-free) in a suitable buffer.

-

Prepare a concentrated stock solution of flufenamic acid.

-

-

Fluorescence Titration:

-

Place the apo-COX solution in a quartz cuvette in a spectrofluorometer.

-

Excite the sample at approximately 295 nm and record the emission spectrum from approximately 300 to 400 nm to obtain the baseline tryptophan fluorescence.

-

Make sequential additions of small aliquots of the flufenamic acid stock solution to the cuvette.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence data for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the flufenamic acid concentration.

-

Fit the data to a suitable binding isotherm equation to determine the dissociation constant (Kd), which is a measure of the binding affinity.

-

Conclusion

Flufenamic acid serves as a classic example of a non-selective COX inhibitor, providing a valuable tool for studying the roles of COX-1 and COX-2 in health and disease. Its mechanism of action, involving competitive binding to the cyclooxygenase active site, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the in vitro and cell-based evaluation of flufenamic acid and other potential COX inhibitors. A thorough understanding of these principles and methodologies is essential for researchers and professionals working to develop novel anti-inflammatory therapeutics.

References

- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone* | Semantic Scholar [semanticscholar.org]

- 3. caymanchem.com [caymanchem.com]

The Multifaceted Biological Activities of Flufenamic Acid and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has long been recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[2] However, a growing body of evidence reveals that the biological activities of flufenamic acid and its structural analogs extend far beyond COX inhibition. These compounds exhibit a remarkable polypharmacology, modulating a diverse array of molecular targets including various ion channels, AMP-activated protein kinase (AMPK), and the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of flufenamic acid and its analogs, presenting key quantitative data, detailed experimental protocols for assessing their activity, and visual representations of the core signaling pathways they modulate. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of this versatile class of compounds and informing future research and therapeutic applications.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The archetypal mechanism of action for flufenamic acid and its analogs is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, fenamates exert their well-known anti-inflammatory and analgesic effects.

Quantitative Data: COX Inhibition

The inhibitory potency of flufenamic acid and its analogs against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Flufenamic Acid Analog 14 | 15-26 | 5.0 - 17.6 | 5.01 |

| Flufenamic Acid Analog 15 | 15-26 | - | - |

| Flufenamic Acid Analog 16 | - | 5.0 - 17.6 | 5.86 |

| Celecoxib (Reference) | 77.4 | - | - |

Data compiled from a study on flufenamic acid-based sulfonohydrazide and acetamide (B32628) derivatives.[4][5]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX inhibitory activity of test compounds using a fluorometric assay kit.

Principle: The assay measures the peroxidase activity of COX. The COX reaction converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This assay utilizes a fluorescent probe that is oxidized by the peroxidase activity, resulting in a fluorescent product that can be quantified.

Materials:

-

COX-1 or COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Arachidonic Acid (substrate)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well white opaque microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, fluorescent probe, and arachidonic acid in the assay buffer according to the manufacturer's instructions.

-

Assay Setup:

-

Enzyme Control (100% activity): To wells, add assay buffer, heme, fluorescent probe, and enzyme. Add the same volume of solvent used for the test compounds.

-

Inhibitor Wells: To wells, add assay buffer, heme, fluorescent probe, enzyme, and the desired concentration of the test compound.

-

Background Wells: To wells, add assay buffer, heme, and fluorescent probe (no enzyme).

-

-

Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).[6][7]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background rate from the enzyme control and inhibitor rates.

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Signaling Pathway: Prostaglandin Synthesis

Caption: Inhibition of Prostaglandin Synthesis by Flufenamic Acid.

Modulation of Ion Channels

Flufenamic acid and its analogs are potent modulators of a wide variety of ion channels, an activity that is independent of their COX-inhibitory effects.[8] This modulation can be either inhibitory or activatory and contributes significantly to their overall pharmacological profile.[8] They have been shown to affect Transient Receptor Potential (TRP) channels, calcium-activated chloride channels (CaCCs), and other cation channels.[8][9][10]

Quantitative Data: Ion Channel Modulation

The potency of fenamates on various ion channels is expressed as either IC50 for inhibition or EC50 for activation.

| Compound | Target Channel | Activity | Potency (µM) |

| Flufenamic Acid | TRPC6 | Inhibition | IC50: 17.1 ± 7.2 |

| Flufenamic Acid | TRPM2 | Inhibition | IC50: 155.1 ± 50.6 |

| Flufenamic Acid | TRPM3 | Inhibition | IC50: 33.1 ± 8.3 |

| Flufenamic Acid | TRPV4 | Inhibition | IC50: 40.7 ± 10.3 |

| Flufenamic Acid | TRPA1 | Activation | EC50: 44 ± 11 (+100 mV) |

| Flufenamic Acid | TRPA1 | Activation | EC50: 55 ± 4 (-100 mV) |

| Mefenamic Acid | TRPM3 | Inhibition | - |

| Niflumic Acid | TRPM2 | Inhibition | IC50: >300 |

| Niflumic Acid | TRPM3 | Inhibition | IC50: 123.5 |

| Flufenamic Acid | Ca2+-activated non-selective cation channels | Inhibition | IC50: 10 |

| Mefenamic Acid | Ca2+-activated non-selective cation channels | Inhibition | IC50: ~10 |

| Niflumic Acid | Ca2+-activated non-selective cation channels | Inhibition | IC50: ~50 |

Data compiled from studies on TRP channel modulation and non-selective cation channels.[1][2][11]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of flufenamic acid and its analogs on ion channel activity using the whole-cell patch-clamp technique.

Principle: The patch-clamp technique allows for the measurement of ionic currents across a small patch of cell membrane or the entire cell membrane. In the whole-cell configuration, the cell membrane is ruptured, providing electrical access to the entire cell. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the resulting currents.

Materials:

-

Cell line expressing the ion channel of interest

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling micropipettes

-

Pipette puller and microforge

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Test compounds

-

Perfusion system

Procedure:

-

Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. Fire-polish the tip of the pipette.

-

Cell Preparation: Plate cells on coverslips at an appropriate density.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Positioning: Fill a micropipette with intracellular solution and mount it on the pipette holder. Apply positive pressure to the pipette. Under visual control, lower the pipette and approach a target cell.

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Data Recording:

-

Clamp the cell at a specific holding potential.

-

Apply voltage steps or ramps to elicit channel activity and record the baseline currents.

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Record the currents in the presence of the compound.

-

Wash out the compound with the control extracellular solution to check for reversibility of the effect.[12][13][14]

-

-

Data Analysis:

-

Measure the amplitude of the currents before, during, and after compound application.

-

Construct a dose-response curve by plotting the percent inhibition or activation against the logarithm of the compound concentration to determine the IC50 or EC50 value.

-

Workflow: Ion Channel Modulation Analysis

Caption: Workflow for Patch-Clamp Analysis of Ion Channel Modulation.

Activation of AMP-Activated Protein Kinase (AMPK)

Flufenamic acid and other fenamates have been identified as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[15] This activation is thought to contribute to the anti-inflammatory effects of these compounds, as AMPK activation can suppress inflammatory signaling pathways.[15]

Quantitative Data: AMPK Activation

The activating effect of fenamates on AMPK can be quantified by measuring the phosphorylation of AMPKα at Threonine 172.

| Compound | Cell Line | Concentration (µM) | Observation |

| Flufenamic Acid | NRK-52E | 10 | Clear activation observed |

| Flufenamic Acid | NRK-52E | 50 | Robust activation |

| Mefenamic Acid | NRK-52E | 50 | Activation observed |

| Tolfenamic Acid | NRK-52E | 50 | Activation observed |

| Niflumic Acid | NRK-52E | 50 | Activation observed |

| Meclofenamic Acid | NRK-52E | 50 | Activation observed |

Data compiled from a study on the activation of AMPK by fenamates.[16]

Experimental Protocol: In Vitro AMPK Activation Assay (Western Blot)

This protocol describes the detection of AMPK activation by Western blotting, which measures the level of phosphorylated AMPK.

Principle: Upon activation, AMPK is phosphorylated at Threonine 172 of its α-subunit. This phosphorylation event can be detected using a specific antibody. The ratio of phosphorylated AMPK (p-AMPK) to total AMPK is used as a measure of AMPK activation.

Materials:

-

Cell line of interest (e.g., HepG2, HCT116)

-

Cell culture reagents

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-AMPKα (Thr172) and anti-total AMPKα)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified duration.[9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize the protein bands using an ECL detection system and an imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.[9]

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-AMPK to total AMPK for each sample.

-

Compare the ratios of treated samples to the untreated control to determine the extent of AMPK activation.

-

Signaling Pathway: AMPK Activation

Caption: Flufenamic Acid-Mediated Activation of AMPK.

Inhibition of NF-κB Signaling

Flufenamic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[17] This inhibition of the NF-κB pathway represents another important mechanism contributing to the anti-inflammatory properties of flufenamic acid.

Quantitative Data: NF-κB Inhibition

The inhibitory effect of compounds on NF-κB activity can be determined using a reporter gene assay.

| Compound | Activity | Potency (nM) |

| Compound 13 | NF-κB Reporter Inhibition | IC50: 713.9 |

| Compound 14 | NF-κB Reporter Inhibition | IC50: 167.4 |

| Compound 15 | NF-κB Reporter Inhibition | IC50: 532.5 |

Data compiled from a study on the discovery of novel NF-κB inhibitors.[17]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify NF-κB transcriptional activity using a luciferase reporter gene.

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. Upon stimulation (e.g., with TNF-α), activated NF-κB translocates to the nucleus, binds to these response elements, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.

Materials:

-

HEK293T cells or other suitable cell line

-

Cell culture reagents

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds

-

Stimulating agent (e.g., TNF-α)

-

Passive Lysis Buffer

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent. Incubate for 24 hours.[18]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.[18]

-

Cell Lysis: Wash the cells with PBS and lyse them with Passive Lysis Buffer.

-

Luciferase Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Structure-Activity Relationships (SAR)

The diverse biological activities of fenamates are intricately linked to their chemical structures. The core structure consists of an N-arylanthranilic acid scaffold. Modifications to both the anthranilic acid and the N-phenyl rings can significantly impact their potency and selectivity for different targets. For instance, the nature and position of substituents on the N-phenyl ring are crucial for COX inhibitory activity and selectivity. Similarly, these structural features influence their interactions with various ion channels and other molecular targets. A deeper understanding of the SAR of fenamates is essential for the rational design of new analogs with improved therapeutic profiles and reduced side effects.

Conclusion

Flufenamic acid and its analogs are a fascinating class of molecules with a rich and complex pharmacology. While their traditional role as COX inhibitors is well-established, their ability to modulate a multitude of other biological targets, including ion channels, AMPK, and the NF-κB pathway, opens up new avenues for therapeutic intervention. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further explore the biological activities of these compounds. The visualization of the key signaling pathways offers a clear conceptual framework for understanding their mechanisms of action. A continued investigation into the polypharmacology and structure-activity relationships of fenamates holds great promise for the development of novel therapeutics for a wide range of diseases, from inflammatory disorders to cancer.

References

- 1. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bowdish.ca [bowdish.ca]

- 4. researchgate.net [researchgate.net]

- 5. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ClinPGx [clinpgx.org]

- 11. Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Patch Clamp Protocol [labome.com]

- 13. benchchem.com [benchchem.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Flufenamic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has a rich history in the management of pain and inflammation.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1] However, the pharmacological profile of flufenamic acid extends beyond COX inhibition, encompassing the modulation of a diverse array of ion channels and intracellular signaling pathways.[1][3] This pleiotropic activity has garnered significant interest in exploring the structure-activity relationships (SAR) of flufenamic acid and its derivatives for the development of novel therapeutic agents with improved potency and selectivity. This technical guide provides an in-depth analysis of the SAR of flufenamic acid, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Structure-Activity Relationships of Fenamates

The fundamental scaffold of flufenamic acid and other fenamates is N-phenylanthranilic acid. SAR studies have revealed several key structural features that govern their biological activity:[2]

-

Anthranilic Acid Moiety: The carboxylic acid group on the anthranilic acid ring is crucial for anti-inflammatory activity. Its position at the ortho position to the amino bridge is essential, as meta and para isomers are inactive.[2]

-

Amino Bridge: The secondary amine linkage is critical for activity. Replacement with oxygen, sulfur, or a methylene (B1212753) group significantly reduces or abolishes activity.[2]

-

N-Aryl Ring Substitution: The nature and position of substituents on the N-aryl ring profoundly influence the activity and selectivity of fenamates. For anti-inflammatory activity, substitutions at the meta position are generally more favorable than at the ortho or para positions.[2] The trifluoromethyl group at the meta-position of flufenamic acid is a key determinant of its potency.[2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for flufenamic acid and its analogs across various biological targets.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | R1 | R2 | R3 | R4 | R5 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Flufenamic Acid | H | H | CF3 | H | H | 15.3 | 5.0 | 3.06 | [1] |

| Mefenamic Acid | H | CH3 | CH3 | H | H | ~10 | - | - | [4] |

| Tolfenamic Acid | H | Cl | CH3 | H | H | - | - | - | |

| Niflumic Acid | H | H | CF3 | H | H | - | - | - | [4] |

| Meclofenamic Acid | Cl | H | CH3 | H | Cl | - | 5.86 | - | [1] |

| Compound 14 | H | H | CF3 | H | SO2NHN=CH-R' | 25.3 | 5.01 | 5.05 | [1] |

| Compound 15 | H | H | CF3 | H | SO2NHN=CH-R'' | 15.3 | - | - | [1] |

| Compound 16 | H | H | CF3 | H | COCH2NH-R''' | - | 5.86 | - | [1] |

Note: R', R'', and R''' represent different substituted aryl groups as described in the cited literature. Dashes indicate data not available in the cited sources.

Table 2: Ion Channel Modulation

| Compound | Ion Channel | Effect | IC50 / EC50 (µM) | Reference |

| Flufenamic Acid | TRPA1 | Activation | - | [5] |

| Flufenamic Acid | TRPC4 | Inhibition | 55 | [3] |

| Flufenamic Acid | TRPC5 | Inhibition | 37 | [3] |

| Flufenamic Acid | TRPC6 | Inhibition | 17.1 | [3] |

| Flufenamic Acid | TRPM2 | Inhibition | - (complete inhibition at 50-1000 µM) | [6] |

| Flufenamic Acid | TRPM3 | Inhibition | - | [7] |

| Flufenamic Acid | TRPM4 | Inhibition | ~10-20 | [8] |

| Flufenamic Acid | TRPM8 | Inhibition | - | [5] |

| Flufenamic Acid | TRPV1 | Inhibition | - | [5] |

| Flufenamic Acid | TRPV3 | Inhibition | - | [5] |

| Flufenamic Acid | TRPV4 | Inhibition | 41 | [3] |

| Flufenamic Acid | Ca2+-activated Cl- channels (CaCCs) | Inhibition | ~10 | [9] |

| Mefenamic Acid | Ca2+-activated Cl- channels (CaCCs) | Inhibition | ~10 | [4] |

| Niflumic Acid | Ca2+-activated Cl- channels (CaCCs) | Inhibition | ~50 | [4] |

| Flufenamic Acid | Slo2.1 K+ channel | Activation | 1400 (EC50) | [10] |

| Mefenamic Acid | Slo2.1 K+ channel | Activation | - | [10] |

| Tolfenamic Acid | Slo2.1 K+ channel | Activation | - | [10] |

| Niflumic Acid | Slo2.1 K+ channel | Activation | 2100 (EC50) | [10] |

| Meclofenamic Acid | Slo2.1 K+ channel | Activation | - | [10] |

Note: Dashes indicate that a specific value was not provided, although the effect was observed.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

Methodology: The inhibitory activity of flufenamic acid derivatives on COX-1 and COX-2 can be determined using a commercially available inhibitor screening kit or by following established protocols.[11]

General Procedure:

-

Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is used.

-

Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing a heme cofactor is prepared.

-

Incubation: The enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination: After a defined time (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl).

-

Quantification: The product of the reaction, typically prostaglandin (B15479496) E2 (PGE2), is quantified using methods like enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of a control (without inhibitor). IC50 values are then determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

Methodology: This technique is employed to measure the ion currents flowing through the cell membrane and to assess the effect of flufenamic acid derivatives on specific ion channels.

General Procedure for TRP Channel Analysis: [6][7]

-

Cell Culture: A suitable cell line (e.g., HEK293 cells) stably or transiently expressing the target TRP channel is used.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an appropriate intracellular solution.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying gentle suction to gain electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Current Recording: Ion currents are elicited by applying voltage ramps or steps.

-

Drug Application: The test compound is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: The changes in current amplitude and kinetics in the presence of the compound are recorded and analyzed to determine the inhibitory or activatory effects and to calculate IC50 or EC50 values.

NF-κB Reporter Assay

Methodology: This assay is used to quantify the activity of the NF-κB signaling pathway in response to inflammatory stimuli and to evaluate the inhibitory effects of flufenamic acid derivatives.

-

Cell Line: A cell line (e.g., HEK293T or RAW264.7) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.

-

Stimulation: The NF-κB pathway is activated by adding an inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase.

-

Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the NF-κB activity, is measured using a luminometer.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the luminescence in treated cells to that in stimulated, untreated cells. IC50 values can then be calculated.

Western Blot for AMPK Activation

Methodology: This technique is used to detect the phosphorylation status of AMP-activated protein kinase (AMPK), which is an indicator of its activation.

General Procedure: [14][15][16]

-

Cell Culture and Treatment: A suitable cell line (e.g., HUVECs or NRK-52E cells) is treated with flufenamic acid or its derivatives for a specific time.[16]

-

Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) and a primary antibody for total AMPK (as a loading control).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies. The signal is visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands corresponding to p-AMPK and total AMPK is quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Signaling Pathway Visualizations

NF-κB Signaling Pathway Inhibition by Flufenamic Acid

Flufenamic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1] This inhibition is thought to occur, at least in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12]

AMPK Signaling Pathway Activation by Flufenamic Acid

Flufenamic acid has been identified as a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor with anti-inflammatory functions.[14][16] This activation is mediated through a calcium-dependent mechanism involving the upstream kinase CaMKKβ.[14]

References

- 1. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flufenamic acid | Chloride/Potassium/Calcium | AMPK | TargetMol [targetmol.com]

- 5. Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flufenamic acid is a pH-dependent antagonist of TRPM2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Phenanthrol and Flufenamic Acid Inhibit Calcium Oscillations in HL-1 Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flufenamic acid promotes angiogenesis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Properties of Flufenamate: A Technical Guide

Introduction

Flufenamic acid (FFA) is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] It has been utilized for its analgesic, anti-inflammatory, and antipyretic effects in the treatment of conditions such as rheumatoid arthritis and osteoarthritis.[1] The primary mechanism of action for NSAIDs, including flufenamic acid, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][2] However, emerging research indicates that the anti-inflammatory profile of flufenamic acid is multifaceted, extending beyond COX inhibition to the modulation of various signaling pathways and ion channels involved in the inflammatory response.[3][4] This technical guide provides an in-depth exploration of the anti-inflammatory properties of flufenamic acid, detailing its mechanisms of action, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Anti-inflammatory Action

Flufenamic acid exerts its anti-inflammatory effects through several key mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: As a member of the NSAID family, the principal mechanism of flufenamic acid is the inhibition of both COX-1 and COX-2 enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking COX activity, flufenamic acid effectively reduces the production of these pro-inflammatory molecules.[3]

-

Modulation of the NF-κB Signaling Pathway: Flufenamic acid has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[3] Inhibition of NF-κB activation by flufenamic acid leads to a downstream reduction in the production of these inflammatory mediators.[3]

-

Inhibition of the NLRP3 Inflammasome: Recent studies have demonstrated that flufenamic acid can inhibit the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[5][6] This inhibition appears to be independent of its COX-inhibitory activity and may be mediated through the modulation of ion channels.[6]

-

Activation of AMP-Activated Protein Kinase (AMPK): Flufenamic acid has been identified as a potent activator of AMPK.[3] AMPK is a key cellular energy sensor that, when activated, can exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[3]

-

Modulation of Ion Channels: Flufenamic acid is known to modulate a variety of ion channels, including calcium and potassium channels.[3][4] By altering ion channel activity, it can influence cellular processes that are critical in inflammatory responses and pain sensation.[3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of flufenamic acid from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by Flufenamic Acid

| Enzyme | IC50 (µM) | Reference |

| Human COX-1 | 3 | [5] |

| Human COX-2 | 9.3 | [5] |

Table 2: In Vitro Inhibition of Calcium Influx by Flufenamic Acid in Human Polymorphonuclear Leukocytes (PMNs)

| Stimulus | IC50 (µM) | Reference |

| fMLP | 29 | [5] |

| A23187 | 14 | [5] |

Table 3: Dose-Dependent Inhibition of NLRP3 Inflammasome-Mediated IL-1β Release by Flufenamic Acid

| Concentration (µM) | Cell Type | Stimulus | % Inhibition of IL-1β Release | Reference |

| 100 | iBMDMs | ATP | Significant Inhibition | [5] |

| 100 | THP-1 | Nigericin | Significant Inhibition | [6] |

Table 4: Concentration-Dependent Activation of AMPK by Flufenamic Acid

| Concentration (µM) | Cell Type | Outcome | Reference |

| 10 - 50 | Various | Dose-dependent increase in AMPK phosphorylation | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by flufenamic acid and a typical experimental workflow for its evaluation.

Caption: Key anti-inflammatory signaling pathways modulated by Flufenamic Acid.

Caption: Experimental workflow for evaluating the anti-inflammatory properties of Flufenamic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of flufenamic acid's anti-inflammatory properties.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of flufenamic acid for COX-1 and COX-2 enzymes.

Materials:

-

Ovine or human COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Flufenamic acid

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Prostaglandin E2 (PGE2) ELISA kit

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare solutions of flufenamic acid at various concentrations.

-

In a 96-well plate, add the reaction buffer, COX-1 or COX-2 enzyme, and cofactors to each well.

-

Add the different concentrations of flufenamic acid to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known COX inhibitor).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture at 37°C for 10-20 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of flufenamic acid compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the flufenamic acid concentration.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of flufenamic acid on NF-κB transcriptional activity.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 3000 or other transfection reagent

-

Flufenamic acid

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a stimulant

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of flufenamic acid or vehicle control.

-

Pre-incubate the cells with flufenamic acid for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS to activate the NF-κB pathway. Include unstimulated control wells.

-

Incubate the plate for 6-8 hours at 37°C.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of flufenamic acid relative to the stimulated vehicle control.

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of flufenamic acid on NLRP3 inflammasome-mediated IL-1β secretion.

Materials:

-

THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

-

Lipopolysaccharide (LPS) for priming

-

ATP or Nigericin for NLRP3 activation

-

Flufenamic acid

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells or BMDMs in a 96-well plate. If using THP-1 cells, differentiate them into macrophage-like cells with PMA for 24-48 hours.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of flufenamic acid or a vehicle control.

-

Pre-incubate the cells with flufenamic acid for 30-60 minutes.

-

Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells.

-

Incubate for 1-2 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of IL-1β secretion for each concentration of flufenamic acid compared to the stimulated vehicle control.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of flufenamic acid in an acute inflammation model.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) solution of lambda-carrageenan in sterile saline

-

Flufenamic acid

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline reading).

-

Administer flufenamic acid at different doses (e.g., orally or intraperitoneally) or the vehicle to different groups of rats. Include a positive control group receiving a known anti-inflammatory drug (e.g., indomethacin).

-

After 30-60 minutes, induce inflammation by injecting 0.1 mL of the 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the baseline volume from the measured volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Flufenamic acid is a potent anti-inflammatory agent with a complex mechanism of action that extends beyond the inhibition of cyclooxygenase enzymes. Its ability to modulate the NF-κB signaling pathway, inhibit the NLRP3 inflammasome, and activate AMPK contributes significantly to its overall anti-inflammatory profile. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. Further investigation into the intricate molecular interactions of flufenamic acid with these various targets will be crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The multifaceted nature of flufenamic acid's anti-inflammatory properties underscores the potential for repurposing this established drug for new therapeutic applications in inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]

Flufenamic Acid's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects primarily through the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this inhibition, focusing on its interaction with cyclooxygenase (COX) enzymes. Detailed experimental protocols for assessing the inhibitory activity of flufenamic acid are presented, alongside a quantitative summary of its efficacy. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its pharmacological role.

Introduction

Prostaglandins (B1171923) are lipid autacoids that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1] The biosynthesis of prostaglandins is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, such as gastrointestinal mucosal protection and renal blood flow.[3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and endotoxins, leading to the production of pro-inflammatory prostaglandins.[3]

Flufenamic acid, like other NSAIDs, mitigates inflammation and pain by inhibiting the activity of both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to all other prostaglandins.[4][5] Understanding the specifics of this inhibition is critical for the development of more targeted and effective anti-inflammatory therapies.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of flufenamic acid is the competitive and reversible inhibition of the cyclooxygenase active site of both COX-1 and COX-2 enzymes.[5] By binding to the active site, flufenamic acid prevents the substrate, arachidonic acid, from accessing the catalytic machinery of the enzyme, thus halting the production of PGH2 and subsequent prostaglandins.

Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is a multi-step enzymatic cascade. It begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGG2 and subsequently to PGH2 by the bifunctional COX enzyme. PGH2 is then further metabolized by various tissue-specific isomerases and synthases to produce a variety of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).

Quantitative Analysis of COX Inhibition

The inhibitory potency of flufenamic acid against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Flufenamic acid is a non-selective inhibitor, meaning it inhibits both COX isoforms.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Flufenamic Acid | 3 | 9.3 | 3.1 |

Data sourced from a commercially available flufenamic acid product for research use.[6]

Experimental Protocols

The following sections provide detailed methodologies for assessing the inhibitory effect of flufenamic acid on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Flufenamic acid

-

Arachidonic acid (substrate)

-

Hemin (B1673052) (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer, pH 8.0.

-

Dilute hemin stock solution in the assay buffer.

-

Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep enzyme solutions on ice.

-

Dissolve flufenamic acid in DMSO to prepare a high-concentration stock solution. Further dilute this stock solution with the assay buffer to create a series of working concentrations.

-

-

Assay Protocol in a 96-Well Plate:

-

Background Wells: Add 160 µL of assay buffer and 10 µL of hemin solution.

-

100% Initial Activity Wells: Add 150 µL of assay buffer, 10 µL of hemin solution, and 10 µL of the respective enzyme solution (COX-1 or COX-2).

-

Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of hemin solution, 10 µL of the respective enzyme solution, and 10 µL of the flufenamic acid working solution at various concentrations.

-

-

Pre-incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.

-

Incubation and Measurement: Incubate the plate for precisely two minutes at 25°C. Immediately read the absorbance at 590 nm using a microplate reader.[1][7]

-

Data Analysis:

-

Subtract the average absorbance of the background wells from the absorbance of all other wells.

-

Calculate the percent inhibition for each flufenamic acid concentration using the following formula: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100

-

Plot the percent inhibition versus the logarithm of the flufenamic acid concentration and determine the IC50 value using a suitable curve-fitting algorithm.

-

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the amount of PGE2 released into the cell culture supernatant following stimulation in the presence and absence of flufenamic acid.

Materials:

-

RAW 264.7 macrophage cell line (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Flufenamic acid

-

Phosphate Buffered Saline (PBS)

-

PGE2 ELISA Kit

-

24-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and incubate overnight to allow for cell adherence.